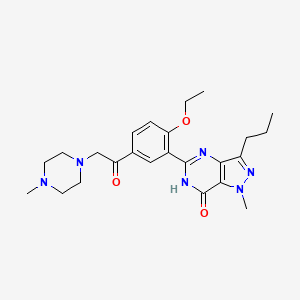

Noracetildenafil

Description

Properties

IUPAC Name |

5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAXWKCHSPVXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652413 | |

| Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949091-38-7 | |

| Record name | Noracetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949091387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64W3NL3UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Noracetildenafil

Disclaimer: Noracetildenafil is a sildenafil (B151) analogue. Specific documented synthesis and purification procedures for Noracetildenafil are not widely available in peer-reviewed literature. The following guide is a comprehensive overview based on established methods for the synthesis and purification of sildenafil and its analogues. The presented methodologies are for informational and research purposes only and should be adapted and optimized by qualified professionals.

Introduction

Noracetildenafil, an N-desethyl analogue of sildenafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor. Like sildenafil, it is investigated for its potential therapeutic applications. The synthesis of Noracetildenafil follows a convergent strategy, similar to that of sildenafil, involving the preparation of a pyrazolopyrimidinone (B8486647) core followed by coupling with a substituted phenylsulfonylpiperazine moiety. This guide details the probable synthetic pathways, purification protocols, and analytical characterization based on the extensive research on sildenafil and its derivatives.

Synthesis of Noracetildenafil

The synthesis of Noracetildenafil can be conceptually divided into two main parts: the formation of the pyrazolopyrimidinone ring system and the subsequent coupling with the sulfonyl chloride derivative of a substituted piperazine (B1678402).

Part 1: Synthesis of the Pyrazolopyrimidinone Core

The pyrazolopyrimidinone core is a crucial intermediate in the synthesis of many PDE5 inhibitors. Its synthesis generally involves the condensation of a pyrazole (B372694) derivative with a β-ketoester.

Part 2: Synthesis of the Phenylsulfonylpiperazine Moiety

This part of the synthesis involves the chlorosulfonylation of an appropriate ethoxybenzoic acid derivative, followed by reaction with piperazine to introduce the piperazine ring, which is then protected before coupling.

Part 3: Final Coupling and Deprotection

The final steps involve the coupling of the pyrazolopyrimidinone core with the phenylsulfonylpiperazine moiety, followed by deprotection to yield Noracetildenafil. A plausible synthetic route is outlined below.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of related sildenafil analogues.

-

Preparation of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This can be synthesized from the condensation of ethyl 2,4-dioxoheptanoate with methylhydrazine.

-

Formation of the pyrazolopyrimidinone: The pyrazole carboxylic acid is then cyclized with an appropriate amine source to form the pyrazolopyrimidinone core.

-

Chlorosulfonylation of 2-ethoxybenzoic acid: 2-ethoxybenzoic acid is reacted with chlorosulfonic acid to yield 2-ethoxy-5-(chlorosulfonyl)benzoic acid.

-

Reaction with N-Boc-piperazine: The resulting sulfonyl chloride is reacted with N-Boc-piperazine to form the protected piperazine derivative.

-

Coupling Reaction: The pyrazolopyrimidinone core is coupled with the phenylsulfonylpiperazine derivative, typically via an amide bond formation.

-

Final Deprotection: The Boc protecting group is removed under acidic conditions to yield Noracetildenafil.

Diagram of the Postulated Synthesis Pathway for Noracetildenafil

Caption: Postulated synthetic pathway for Noracetildenafil.

Purification of Noracetildenafil

Purification is a critical step to ensure the final product meets the required purity standards for research and potential clinical applications. The primary methods for purifying Noracetildenafil and its analogues are crystallization and chromatography.

Crystallization

Crystallization is a widely used technique for the purification of sildenafil and its analogues.[1] The choice of solvent is crucial for effective purification.

Experimental Protocol: Crystallization

-

Solvent Selection: A suitable solvent or solvent system is chosen in which Noracetildenafil has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents include ethanol, methanol (B129727), isopropanol, acetone, and mixtures with water.[1]

-

Dissolution: The crude Noracetildenafil is dissolved in the minimum amount of the chosen solvent at its boiling point.

-

Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and then filtered off.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography

For higher purity or when crystallization is not effective, column chromatography is employed.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of sildenafil analogues.

-

Mobile Phase: A solvent system is selected to provide good separation of Noracetildenafil from its impurities. A common mobile phase is a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexane.

-

Packing the Column: The silica gel is packed into a column as a slurry in the mobile phase.

-

Loading the Sample: The crude Noracetildenafil is dissolved in a minimum amount of the mobile phase and loaded onto the top of the column.

-

Elution: The mobile phase is passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.

-

Solvent Evaporation: The solvent from the pure fractions is evaporated under reduced pressure to yield purified Noracetildenafil.

Diagram of the General Purification Workflow

References

An In-Depth Technical Guide to Noracetildenafil: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noracetildenafil, also known as Demethylhongdenafil, is a synthetic compound structurally related to sildenafil (B151), a widely recognized phosphodiesterase type 5 (PDE5) inhibitor. As a sildenafil analogue, noracetildenafil is presumed to share a similar mechanism of action, involving the inhibition of cGMP-specific phosphodiesterase type 5, an enzyme crucial in regulating blood flow in various tissues. This technical guide provides a comprehensive overview of the available scientific information regarding the chemical structure, properties, and biological activity of noracetildenafil. Due to the limited availability of specific quantitative data for noracetildenafil in peer-reviewed literature, information on its parent compound, sildenafil, and other analogues is included for comparative purposes where relevant.

Chemical Structure and Properties

Noracetildenafil is chemically designated as 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[1]. It is a derivative of sildenafil, differing by the replacement of the sulfonyl group with an acetyl group.

Physicochemical Properties

A summary of the known physicochemical properties of noracetildenafil is presented in Table 1. Data for sildenafil is provided for comparison.

Table 1: Physicochemical Properties of Noracetildenafil and Sildenafil

| Property | Noracetildenafil | Sildenafil |

| IUPAC Name | 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[1] | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |

| Synonyms | Demethylhongdenafil[1] | UK-92,480 |

| CAS Number | 949091-38-7[1] | 139755-83-2 |

| Molecular Formula | C₂₄H₃₂N₆O₃[1] | C₂₂H₃₀N₆O₄S |

| Molecular Weight | 452.6 g/mol [1] | 474.58 g/mol |

| Melting Point | 98-101°C (for a similar analogue)[2] | 187-189 °C |

| Solubility | Soluble in Methanol[1] | Slightly soluble in water |

| Appearance | Solid[1] | White to off-white crystalline powder |

Mechanism of Action and Signaling Pathway

Noracetildenafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor. The mechanism of action of PDE5 inhibitors is well-established and involves the potentiation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets. This cascade ultimately causes a decrease in intracellular calcium levels, leading to the relaxation of smooth muscle in the corpus cavernosum and helicine arteries. This vasodilation increases blood flow to the penis, resulting in an erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isozyme in the corpus cavernosum. By competitively inhibiting PDE5, noracetildenafil prevents the degradation of cGMP, thereby enhancing and prolonging its vasodilatory effects.

Pharmacological Properties

Potency and Selectivity

Table 2: In Vitro Potency and Selectivity of Common PDE5 Inhibitors

| Compound | PDE5 IC₅₀ (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |

| Sildenafil | 3.7[3] | >100-fold | ~10-fold | ~10-fold |

| Tadalafil | 1.8[3] | >700-fold | >10,000-fold | ~14-fold |

| Vardenafil | 0.7 | >1000-fold | ~15-fold | >1000-fold |

| Avanafil | 5.2[3] | >100-fold | >100-fold | >100-fold |

Note: Selectivity is expressed as the ratio of IC₅₀ values (IC₅₀ for off-target PDE / IC₅₀ for PDE5). Higher values indicate greater selectivity for PDE5.

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method to determine the in vitro potency of a test compound like noracetildenafil against the PDE5 enzyme.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of PDE5.

Principle: The assay measures the enzymatic activity of PDE5 by detecting the hydrolysis of a fluorescently labeled cGMP substrate. Inhibition of the enzyme by the test compound results in a decrease in the fluorescent signal.

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescein-labeled cGMP (substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 30 mM MgCl₂, 1 mM DTT)

-

Test compound (Noracetildenafil)

-

Positive control (e.g., Sildenafil)

-

384-well microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and the positive control in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture: In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the PDE5 enzyme.

-

Incubation: Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescein-labeled cGMP substrate to all wells.

-

Reaction Progression: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Measurement: Stop the reaction and measure the fluorescence polarization using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Liquid chromatography ion trap/time-of-flight mass spectrometric study on the fragmentation of an acetildenafil analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RU2239637C1 - Improved method for preparing 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-n-propyl-1, 6-dihydro-7h-pyrazil[4,3-d]pyrimidine-7-one - Google Patents [patents.google.com]

Noracetildenafil's Mechanism of Action on PDE5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noracetildenafil, a structural analogue of sildenafil (B151), is a potent inhibitor of phosphodiesterase type 5 (PDE5). This document provides an in-depth technical overview of its mechanism of action. By competitively binding to the catalytic site of PDE5, noracetildenafil prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to the potentiation of the nitric oxide (NO)/cGMP signaling pathway. This guide details the molecular interactions, downstream effects, and relevant experimental protocols for studying this mechanism. Quantitative data for sildenafil and its analogues are provided for comparative analysis, alongside detailed experimental methodologies and visual representations of the signaling cascade and experimental workflows.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in various physiological processes, most notably in the regulation of smooth muscle tone. It specifically hydrolyzes cGMP, a second messenger that mediates the effects of nitric oxide (NO).[1] The inhibition of PDE5 leads to an accumulation of intracellular cGMP, resulting in prolonged smooth muscle relaxation and vasodilation.[2] This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[3][4] Noracetildenafil, as a sildenafil analogue, is presumed to share this primary mechanism of action.

The Nitric Oxide/cGMP Signaling Pathway

The physiological effects of noracetildenafil are mediated through the NO/cGMP signaling pathway. This cascade is initiated by the release of nitric oxide, which then stimulates the production of cGMP, leading to a series of downstream events culminating in smooth muscle relaxation.

Signaling Pathway Description:

-

Nitric Oxide (NO) Synthesis: In response to various stimuli, such as neurotransmission or endothelial shear stress, nitric oxide synthases (NOS) produce NO from L-arginine.

-

Soluble Guanylate Cyclase (sGC) Activation: NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).

-

Phosphorylation and Reduced Intracellular Calcium: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium (Ca2+) concentrations. This is achieved through mechanisms such as the inhibition of Ca2+ influx channels and the activation of Ca2+ pumps that sequester calcium into the sarcoplasmic reticulum.

-

Smooth Muscle Relaxation: The reduction in intracellular Ca2+ leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

-

Signal Termination by PDE5: The signaling cascade is terminated by PDE5, which hydrolyzes cGMP to the inactive 5'-GMP.

-

Inhibition by Noracetildenafil: Noracetildenafil competitively inhibits PDE5, preventing the breakdown of cGMP. This leads to an accumulation of cGMP, amplifying the downstream effects of PKG and prolonging smooth muscle relaxation.

Quantitative Analysis of PDE5 Inhibition

| Compound | PDE5 IC50 (nM) | PDE5 pIC50 | Notes |

| Sildenafil | ~3.5 - 7.1 | ~8.1 | The first-in-class PDE5 inhibitor, serving as a benchmark for comparison.[5] |

| Vardenafil | ~0.1 - 0.7 | ~10.2 | One of the most potent PDE5 inhibitors.[5] |

| Tadalafil | ~2 - 5 | ~8.3 | Known for its longer half-life.[5] |

| Avanafil | ~4.3 - 5.2 | - | A second-generation PDE5 inhibitor.[5] |

| Acetildenafil | ~7.6 | ~8.1 | A sildenafil analogue with comparable potency to sildenafil. |

| Hydroxyhomosildenafil | ~3.4 | ~8.5 | A sildenafil analogue with slightly higher potency than sildenafil. |

| Noracetildenafil | N/A | N/A | Specific quantitative data is not publicly available. Potency is expected to be in the nanomolar range. |

Note: IC50 values can vary between studies due to different experimental conditions.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro characterization of noracetildenafil's inhibitory action on PDE5.

In Vitro PDE5 Inhibition Assay (Enzyme-Linked Immunosorbent Assay - ELISA)

This assay quantifies the amount of cGMP remaining after an enzymatic reaction with PDE5 in the presence of an inhibitor.

Principle: The assay is a competitive ELISA. Free cGMP in the sample competes with a fixed amount of cGMP-alkaline phosphatase (AP) conjugate for binding to a limited number of cGMP-specific antibody-coated wells. The amount of cGMP-AP bound is inversely proportional to the concentration of cGMP in the sample.

Materials:

-

Recombinant human PDE5 enzyme

-

Noracetildenafil (and other inhibitors for comparison)

-

cGMP standard

-

GTP (substrate for PDE5)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

cGMP-specific antibody-coated 96-well plate

-

cGMP-AP conjugate

-

AP substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)

-

Stop solution (e.g., NaOH)

-

Plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of noracetildenafil in the assay buffer. A typical concentration range would be from 1 pM to 100 µM.

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer, a fixed concentration of recombinant PDE5, and the various concentrations of noracetildenafil or vehicle control.

-

Initiate the enzymatic reaction by adding a fixed concentration of cGMP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

-

cGMP Quantification (ELISA):

-

Transfer the reaction mixtures to the cGMP-specific antibody-coated plate.

-

Add the cGMP-AP conjugate to each well.

-

Incubate at room temperature for a specified time (e.g., 2 hours) to allow for competitive binding.

-

Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Add the AP substrate (pNPP) to each well and incubate until a yellow color develops.

-

Stop the color development by adding a stop solution.

-

Measure the absorbance at 405 nm using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cGMP.

-

Calculate the concentration of cGMP remaining in each sample from the standard curve.

-

Determine the percentage of PDE5 inhibition for each concentration of noracetildenafil.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

High-Performance Liquid Chromatography (HPLC) Based Assay

This method directly measures the conversion of cGMP to 5'-GMP.

Principle: The enzymatic reaction is carried out as described above. The reaction is then stopped, and the mixture is analyzed by reverse-phase HPLC. The amounts of cGMP and 5'-GMP are quantified by comparing the peak areas to those of known standards.

Materials:

-

Same as for the ELISA-based assay, excluding the ELISA-specific reagents.

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile phase (e.g., a gradient of methanol (B129727) and a buffer like ammonium (B1175870) acetate)

-

5'-GMP standard

Protocol:

-

Enzyme Reaction: Perform the enzymatic reaction as described in section 4.1.

-

Sample Preparation for HPLC: After stopping the reaction, centrifuge the samples to pellet any precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis:

-

Inject the supernatant onto the HPLC column.

-

Elute the compounds using a suitable mobile phase gradient.

-

Detect cGMP and 5'-GMP using a UV detector (typically at 254 nm).

-

-

Data Analysis:

-

Identify the peaks for cGMP and 5'-GMP based on the retention times of the standards.

-

Integrate the peak areas for both compounds.

-

Calculate the amount of cGMP hydrolyzed in the presence and absence of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC50 value as described for the ELISA-based assay.

-

Conclusion

Noracetildenafil exerts its pharmacological effects through the competitive inhibition of phosphodiesterase type 5. This leads to an accumulation of cGMP in smooth muscle cells, potentiating the vasodilatory effects of nitric oxide. While specific quantitative data on the inhibitory potency of noracetildenafil on PDE5 are not widely published, its structural similarity to sildenafil and other potent analogues suggests that it is a highly effective inhibitor, likely with an IC50 value in the low nanomolar range. The experimental protocols detailed in this guide provide a robust framework for the precise in vitro characterization of noracetildenafil and other novel PDE5 inhibitors, which is essential for further drug development and regulatory assessment.

References

- 1. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to Noracetildenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noracetildenafil is a synthetic compound structurally related to sildenafil (B151), a well-known phosphodiesterase type 5 (PDE5) inhibitor. As a sildenafil analogue, Noracetildenafil is presumed to share a similar mechanism of action, targeting the cGMP-specific phosphodiesterase type 5 enzyme. This guide provides a comprehensive overview of the available technical information on Noracetildenafil, including its chemical identity, potential synthesis, mechanism of action, and analytical detection methods. The information is intended to support research and development activities in the fields of medicinal chemistry and pharmacology.

Chemical Identity

A precise understanding of a compound's chemical identity is fundamental for any scientific investigation. The following table summarizes the key identifiers for Noracetildenafil.

| Identifier | Value | Reference |

| IUPAC Name | 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | [1] |

| CAS Number | 949091-38-7 | [1] |

| Synonyms | Demethylhongdenafil | [1] |

| Molecular Formula | C₂₄H₃₂N₆O₃ | [1] |

| Formula Weight | 452.6 g/mol | [1] |

Synthesis of Noracetildenafil

Proposed Synthetic Pathway

The synthesis can be conceptually divided into the preparation of two key intermediates: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 2-ethoxy-5-(2-(4-methylpiperazin-1-yl)acetyl)benzoic acid . These intermediates are then coupled and cyclized to form the final Noracetildenafil product.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established methods for the synthesis of sildenafil analogues.[2][3] Researchers should adapt and optimize these procedures based on their laboratory conditions and safety protocols.

Protocol 1: Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

-

Pyrazolone Formation: React ethyl 2-propyl-3-oxobutanoate with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) to form the pyrazole (B372694) ring.

-

N-methylation: Methylate the pyrazole nitrogen using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base.

-

Nitration: Introduce a nitro group at the 4-position of the pyrazole ring using a mixture of nitric and sulfuric acid.

-

Amidation: Convert the carboxylic acid to a carboxamide using a standard amidation procedure, for example, by forming an acid chloride followed by reaction with ammonia.

-

Reduction: Reduce the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation to yield the desired amino-pyrazole intermediate.

Protocol 2: Synthesis of 2-ethoxy-5-(2-(4-methylpiperazin-1-yl)acetyl)benzoic acid

-

Friedel-Crafts Acylation: React 2-ethoxybenzoic acid with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the chloroacetyl group at the 5-position.

-

Nucleophilic Substitution: React the resulting 2-ethoxy-5-(2-chloroacetyl)benzoic acid with N-methylpiperazine to displace the chlorine atom and form the desired side-chain intermediate.

Protocol 3: Final Coupling and Cyclization

-

Amide Bond Formation: Couple the two intermediates, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 2-ethoxy-5-(2-(4-methylpiperazin-1-yl)acetyl)benzoic acid, using a peptide coupling reagent such as DCC or EDC.

-

Cyclization: Induce cyclization of the coupled product, typically through heating in the presence of a base, to form the pyrazolopyrimidinone ring system of Noracetildenafil.

-

Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Mechanism of Action

Noracetildenafil is a derivative of sildenafil and is thus classified as a phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and in the smooth muscle cells of pulmonary arteries.[4][5][6][7]

The mechanism of action involves the nitric oxide (NO) - cGMP signaling pathway:

-

Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells.

-

NO activates the enzyme soluble guanylate cyclase (sGC).

-

sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels.

-

This results in the relaxation of smooth muscle cells, leading to vasodilation and increased blood flow.

By inhibiting PDE5, Noracetildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the signaling cascade that leads to smooth muscle relaxation.

Pharmacological Data

| Compound | PDE5 IC₅₀ (nM) | Selectivity Notes | Reference |

| Sildenafil | 3.5 - 4.0 | ~10-fold more selective for PDE5 over PDE6 | [8] |

| Tadalafil | 1.8 | Low activity against PDE11 | [9] |

| Vardenafil | 0.7 | Low activity against PDE6 | |

| Acetildenafil | Not available | Sildenafil analogue | [10] |

| Noracetildenafil | Not publicly available | Sildenafil analogue |

IC₅₀ values can vary depending on the experimental conditions.[11]

Analytical Methods

The detection and quantification of Noracetildenafil are crucial for quality control, forensic analysis, and research purposes. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is the most common analytical technique for the identification of sildenafil and its analogues.

HPLC-Based Methods

Several HPLC methods have been developed for the analysis of PDE5 inhibitors in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.[12][13][14][15][16]

Experimental Protocol: General HPLC-UV Method for Sildenafil Analogues

This protocol is a general guideline and should be optimized for the specific instrumentation and analytical requirements.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 230 nm or 290 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent, filter, and inject into the HPLC system.

HPLC-MS/MS for Enhanced Specificity

For more sensitive and specific detection, particularly in complex matrices like biological samples or herbal supplements, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique provides structural information, allowing for the unambiguous identification of Noracetildenafil.

Conclusion

Noracetildenafil is a sildenafil analogue with a presumed mechanism of action as a PDE5 inhibitor. While specific experimental data on its synthesis and pharmacological activity are limited in publicly available literature, this guide provides a comprehensive overview based on the extensive knowledge of sildenafil and related compounds. The provided hypothetical synthesis protocols and analytical methods can serve as a valuable starting point for researchers and drug development professionals interested in further investigating this compound. Further studies are required to fully characterize the pharmacological and toxicological profile of Noracetildenafil.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. urology-textbook.com [urology-textbook.com]

- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 7. gpnotebook.com [gpnotebook.com]

- 8. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era [mdpi.com]

- 9. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. ijpsr.com [ijpsr.com]

- 15. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. impactfactor.org [impactfactor.org]

Noracetildenafil: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of Noracetildenafil, a potent phosphodiesterase 5 (PDE5) inhibitor and a derivative of sildenafil (B151). This guide details its core physicochemical properties, mechanism of action, and relevant experimental methodologies.

Core Compound Properties

Noracetildenafil, also known as Demethylhongdenafil, is a synthetic compound recognized for its inhibitory action on phosphodiesterase type 5 (PDE5).[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂N₆O₃ | [1] |

| Molecular Weight | 452.6 g/mol | [1] |

| CAS Number | 949091-38-7 | [1] |

| Synonyms | Demethylhongdenafil | [1] |

| Purity | ≥95% | [1] |

| Formulation | A solid | [1] |

| Solubility | Soluble in Methanol | [1] |

Mechanism of Action: Inhibition of the NO/cGMP Pathway

Noracetildenafil shares its primary mechanism of action with other PDE5 inhibitors, such as sildenafil.[2] This involves the modulation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation and vasodilation.[2][3]

In various physiological processes, including penile erection, the release of NO from endothelial and nerve cells stimulates soluble guanylate cyclase (sGC).[2] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] Elevated intracellular levels of cGMP activate protein kinase G (PKG), leading to a cascade of downstream events that result in the relaxation of smooth muscle cells and increased blood flow.[4]

The action of cGMP is terminated by its degradation into the inactive 5'-GMP by phosphodiesterases.[4] Noracetildenafil, as a PDE5 inhibitor, specifically targets and inhibits the PDE5 isozyme, which is highly expressed in the corpus cavernosum of the penis.[3][5] By preventing the breakdown of cGMP, Noracetildenafil effectively enhances and prolongs the signaling cascade initiated by NO, leading to sustained smooth muscle relaxation and vasodilation.[2][6]

Experimental Protocols

Analytical Determination of Noracetildenafil

The presence and quantity of Noracetildenafil in various matrices, such as dietary supplements, can be determined using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[7]

Sample Preparation (for dietary supplements):

-

Homogenize the solid sample.

-

Extract a known weight of the homogenized sample with a suitable solvent mixture (e.g., methanol, acetonitrile (B52724), and water).[7]

-

Vortex and sonicate the mixture to ensure complete extraction.

-

Centrifuge the sample to pellet solid debris.

-

Filter the supernatant through a 0.22 µm filter before analysis.[7]

HPLC-MS/MS Method:

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[7]

-

Detection: Mass spectrometry is used for detection and quantification, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

In Vitro PDE5 Inhibition Assay

The inhibitory potency of Noracetildenafil against the PDE5 enzyme can be assessed using various in vitro assays. A common method is the fluorescence polarization (FP) assay.

Principle: This assay measures the change in the polarization of fluorescently labeled cGMP upon its hydrolysis by PDE5. When the small fluorescent substrate is intact, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE5, the resulting fluorescent monophosphate binds to a larger binding agent, causing it to tumble more slowly and thus increasing the fluorescence polarization. An inhibitor like Noracetildenafil will prevent this hydrolysis, keeping the fluorescence polarization low.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of Noracetildenafil in DMSO.

-

Perform serial dilutions to obtain a range of test concentrations.

-

Dilute recombinant human PDE5 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the diluted Noracetildenafil, a positive control inhibitor (e.g., sildenafil), and a DMSO vehicle control.

-

Add the diluted PDE5 enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent cGMP substrate.

-

Incubate the plate to allow the reaction to proceed.

-

Stop the reaction by adding a binding agent that captures the hydrolyzed substrate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

Calculate the percentage of PDE5 inhibition for each concentration of Noracetildenafil.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

Noracetildenafil is a significant sildenafil derivative with potent PDE5 inhibitory activity. Understanding its chemical properties, mechanism of action, and the experimental methods for its analysis and characterization is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The protocols outlined in this guide provide a foundation for further investigation into the therapeutic potential and applications of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. asianjpr.com [asianjpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientonline.org [scientonline.org]

- 7. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of Noracetildenafil's Binding to Phosphodiesterase 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies used to model the binding of Noracetildenafil, a sildenafil (B151) analogue, to the catalytic site of Phosphodiesterase 5 (PDE5). As the development of novel PDE5 inhibitors continues to be an area of significant therapeutic interest, computational techniques such as molecular docking and molecular dynamics simulations offer a powerful and cost-effective approach to elucidate binding mechanisms, predict binding affinities, and guide the design of more potent and selective compounds. This document outlines detailed experimental protocols, presents hypothetical binding data for Noracetildenafil, and visualizes key biological and experimental workflows.

Introduction to PDE5 and Noracetildenafil

Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] It specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[1][3] By inhibiting PDE5, the intracellular concentration of cGMP increases, leading to enhanced smooth muscle relaxation, a mechanism leveraged in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2][4]

Noracetildenafil is a structural analogue of sildenafil, a well-known PDE5 inhibitor. Understanding its interaction with the PDE5 active site at a molecular level is crucial for predicting its efficacy and potential side effects. In-silico modeling provides a robust framework for investigating these interactions in detail.

The PDE5 Signaling Pathway

The canonical NO/cGMP signaling pathway is initiated by the production of nitric oxide, which in turn activates soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to a cascade of downstream effects that result in decreased intracellular calcium levels and smooth muscle relaxation.[3] PDE5 acts as a negative regulator in this pathway by degrading cGMP to inactive 5'-GMP.[1][3] PDE5 inhibitors like Noracetildenafil block this degradation, thus potentiating the signaling cascade.

In-Silico Experimental Workflow

A typical in-silico investigation of Noracetildenafil's binding to PDE5 involves a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.

Detailed Methodologies

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a standard procedure using AutoDock Vina.

-

Protein Preparation :

-

The crystal structure of human PDE5 is obtained from the Protein Data Bank (e.g., PDB ID: 6L6E).[5]

-

Using software like AutoDock Tools, water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and Gasteiger charges are computed.

-

The prepared protein structure is saved in the PDBQT format.[6]

-

-

Ligand Preparation :

-

The 3D structure of Noracetildenafil is generated using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., SDF or MOL2).

-

The structure is energy-minimized using a force field like MMFF94.

-

Gasteiger charges are computed, and rotatable bonds are defined. The final structure is saved in the PDBQT format.

-

-

Docking Execution :

-

A grid box is defined to encompass the active site of PDE5. The dimensions and center of the grid are determined based on the position of a co-crystallized inhibitor in a known PDE5 structure. A typical grid size might be 25Å x 25Å x 25Å.

-

AutoDock Vina is executed to perform the docking, generating a set of binding poses ranked by their predicted binding affinity (in kcal/mol).[7]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. This protocol describes a typical workflow using GROMACS.[8][9]

-

System Setup :

-

The top-scoring docked pose of the Noracetildenafil-PDE5 complex is selected.

-

The complex is placed in a simulation box (e.g., a cubic box with a 1.0 nm margin).

-

The system is solvated with a water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength (e.g., 0.15 M).[8]

-

-

Simulation Execution :

-

Energy Minimization : The system's energy is minimized to remove steric clashes, typically using the steepest descent algorithm.[10]

-

NVT Equilibration : The system is equilibrated under constant Number of particles, Volume, and Temperature (NVT) conditions (e.g., 300 K) for a short period (e.g., 1 ns) to allow the solvent to relax around the complex.

-

NPT Equilibration : The system is further equilibrated under constant Number of particles, Pressure, and Temperature (NPT) conditions (e.g., 1 bar, 300 K) for a longer period (e.g., 10 ns) to ensure the system reaches the correct density.

-

Production MD : A production simulation is run for an extended period (e.g., 100-500 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis :

-

The resulting trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

The formation and stability of hydrogen bonds and other key interactions between Noracetildenafil and PDE5 are monitored throughout the simulation.

-

Predicted Binding Data and Interactions

Based on the methodologies described above, a hypothetical set of quantitative data for Noracetildenafil's interaction with PDE5 is presented below. This data is extrapolated from known values for sildenafil and other potent PDE5 inhibitors.[11][12]

Table 1: Predicted In-Silico Binding Data for Noracetildenafil with PDE5

| Parameter | Predicted Value | Method |

| Binding Affinity (Docking) | -9.5 kcal/mol | AutoDock Vina |

| Binding Free Energy (MD) | -45.2 kcal/mol | MM/PBSA |

| Predicted IC50 | ~5.0 nM | Inferred from Binding Energy |

| Key Interacting Residues | Gln817, Phe820, Val782, Tyr612 | Docking & MD Analysis |

The predicted binding mode of Noracetildenafil likely mirrors that of sildenafil, occupying the catalytic pocket of PDE5. Key interactions are expected to include:

-

Hydrogen Bonding : A crucial hydrogen bond with the side chain of Gln817.[11]

-

Hydrophobic Interactions : Interactions with hydrophobic residues such as Val782 and Leu804.

-

π-π Stacking : A potential π-π stacking interaction with the aromatic ring of Phe820.

Conclusion

In-silico modeling serves as an indispensable tool in modern drug discovery and development. The methodologies outlined in this guide provide a robust framework for investigating the binding of Noracetildenafil to PDE5. Molecular docking can rapidly screen and identify promising binding poses, while molecular dynamics simulations offer a more detailed view of the complex's stability and dynamics. The predicted binding data and interaction patterns can guide further experimental validation and the rational design of next-generation PDE5 inhibitors with improved potency and selectivity. This computational approach significantly accelerates the drug development pipeline, reducing costs and providing invaluable molecular insights that are often difficult to obtain through experimental methods alone.

References

- 1. mdpi.com [mdpi.com]

- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. europeanreview.org [europeanreview.org]

- 7. Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 9. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]

- 10. Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Noracetildenafil: A Technical Guide for Researchers

Disclaimer: Noracetildenafil is a structural analog of sildenafil (B151) that has been identified in unregulated products. As of this writing, comprehensive preclinical and clinical data on its pharmacological and toxicological profile are not available in peer-reviewed literature. This guide provides a predicted pharmacological profile of Noracetildenafil based on its structural similarity to sildenafil and the established pharmacology of phosphodiesterase type 5 (PDE5) inhibitors. All quantitative data and experimental protocols are based on sildenafil and are provided as a reference for the potential properties and evaluation methods for Noracetildenafil.

Introduction

Noracetildenafil, also known as Demethylhongdenafil, is an unapproved structural analog of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. It has been identified as an adulterant in herbal supplements marketed for erectile dysfunction. The core chemical structure of Noracetildenafil is similar to that of sildenafil, featuring a pyrazolopyrimidinone (B8486647) core. The primary structural deviation is the replacement of the 5'-sulfonyl group on the phenyl ring of sildenafil with an acetyl group in Noracetildenafil. This modification is expected to influence its pharmacological properties, including potency, selectivity, and pharmacokinetics. This technical guide provides a comprehensive overview of the predicted pharmacological profile of Noracetildenafil, leveraging the extensive data available for sildenafil as a reference.

Predicted Mechanism of Action

Noracetildenafil is predicted to act as a competitive and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature.

The Nitric Oxide/cGMP Signaling Pathway

Penile erection is a hemodynamic process initiated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic nerve endings and endothelial cells upon sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG). This cascade results in the phosphorylation of proteins that decrease intracellular calcium levels, causing relaxation of the smooth muscle of the corpus cavernosum and helicine arteries. This relaxation allows for increased blood flow into the penis, leading to an erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE enzymes. In the corpus cavernosum, PDE5 is the predominant isoform responsible for cGMP degradation. By inhibiting PDE5, Noracetildenafil is expected to prevent the breakdown of cGMP, thereby potentiating the effect of NO and enhancing the erectile response to sexual stimulation.

Diagram of the Predicted Signaling Pathway for Noracetildenafil

Caption: Predicted signaling pathway of Noracetildenafil in corpus cavernosum smooth muscle cells.

Predicted Pharmacodynamics

The pharmacodynamic profile of Noracetildenafil is predicted to be similar to that of sildenafil, characterized by its potency and selectivity for PDE5.

In Vitro Potency and Selectivity (Reference: Sildenafil)

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The structural modification from a sulfonyl group in sildenafil to an acetyl group in Noracetildenafil may alter its binding affinity for the PDE5 active site. Structure-activity relationship (SAR) studies of sildenafil analogs have shown that the sulfonyl group plays a crucial role in binding to the enzyme's active site through hydrogen bonding and van der Waals interactions. The acetyl group, being a different size and having different electronic properties, may result in altered potency. Without experimental data, it is hypothesized that Noracetildenafil will be a potent PDE5 inhibitor, but its precise IC50 value relative to sildenafil is unknown.

The selectivity of a PDE5 inhibitor is critical for its safety profile. Sildenafil exhibits high selectivity for PDE5 over other PDE isoenzymes.[1] Inhibition of other PDEs can lead to side effects, such as visual disturbances due to PDE6 inhibition in the retina.[1] The selectivity profile of Noracetildenafil would need to be determined experimentally.

Table 1: In Vitro Inhibitory Activity of Sildenafil against PDE Isozymes (for reference)

| PDE Isozyme | Sildenafil IC50 (nM) | Selectivity Ratio vs. PDE5 |

| PDE1 | 280 | 80x |

| PDE2 | >10,000 | >2,857x |

| PDE3 | >10,000 | >2,857x |

| PDE4 | >10,000 | >2,857x |

| PDE5 | 3.5 | 1x |

| PDE6 | 33 | 9.4x |

Data compiled from various sources. Actual values may vary depending on experimental conditions.[2]

Predicted Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). The change from a sulfonyl to an acetyl group will likely impact the physicochemical properties of Noracetildenafil, such as its lipophilicity and hydrogen bonding capacity, which in turn will affect its ADME properties.

Absorption

Sildenafil is rapidly absorbed after oral administration, with a mean absolute bioavailability of about 41%.[3] The onset of action is typically within 30-60 minutes.[3] Noracetildenafil's absorption profile is unknown. Its altered polarity due to the acetyl group may affect its solubility and permeability, and thus its oral bioavailability.

Distribution

Sildenafil has a mean steady-state volume of distribution (Vd) of 105 L, indicating tissue distribution.[1] Both sildenafil and its major active metabolite are approximately 96% bound to plasma proteins.[4] The plasma protein binding and tissue distribution of Noracetildenafil have not been studied.

Metabolism

Sildenafil is primarily metabolized in the liver by the cytochrome P450 (CYP) isoenzymes CYP3A4 (major route) and CYP2C9 (minor route).[1] The major circulating metabolite is N-desmethylsildenafil, which has about 50% of the potency of the parent compound for PDE5.[1] It is highly probable that Noracetildenafil is also a substrate for CYP enzymes, but the specific isoforms and the metabolic profile are unknown. The acetyl group may be susceptible to different metabolic pathways compared to the sulfonyl group.

Excretion

Sildenafil is excreted predominantly as metabolites in the feces (approximately 80%) and to a lesser extent in the urine (approximately 13%).[1] The terminal half-life of sildenafil and its N-desmethyl metabolite is about 4 hours.[1] The excretion pathway and half-life of Noracetildenafil are yet to be determined.

Table 2: Pharmacokinetic Parameters of Sildenafil (for reference)

| Parameter | Value |

| Bioavailability (F) | ~41%[3] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours[4] |

| Volume of Distribution (Vd) | 105 L[1] |

| Plasma Protein Binding | ~96%[4] |

| Primary Metabolism | Hepatic (CYP3A4, CYP2C9)[1] |

| Elimination Half-life (t½) | 3 - 5 hours[1] |

| Excretion | Feces (~80%), Urine (~13%)[1] |

Experimental Protocols (Reference: Sildenafil)

The following are detailed methodologies for key experiments that would be necessary to characterize the pharmacological profile of Noracetildenafil. These protocols are based on established methods for sildenafil and other PDE5 inhibitors.

In Vitro PDE5 Inhibition Assay

This assay determines the potency of a test compound in inhibiting the PDE5 enzyme.

Principle: The assay measures the conversion of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) to 5'-GMP by the PDE5 enzyme. The binding of a specific antibody or binding protein to the fluorescent 5'-GMP results in a change in fluorescence polarization, which is inversely proportional to the amount of 5'-GMP produced.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (FAM-cGMP) substrate

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (Noracetildenafil) dissolved in DMSO

-

Positive control (Sildenafil)

-

384-well microplates (black, low-volume)

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of Noracetildenafil and sildenafil in DMSO.

-

Assay Reaction Setup: In a 384-well plate, add the assay buffer, test compound dilutions (final DMSO concentration ≤1%), and recombinant PDE5A1 enzyme.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing the binding agent.

-

Detection: Read the fluorescence polarization on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Diagram of the In Vitro PDE5 Inhibition Assay Workflow

Caption: A typical workflow for an in vitro PDE5 inhibition assay.

In Vitro Smooth Muscle Relaxation Assay (Organ Bath)

This assay assesses the functional effect of a test compound on smooth muscle relaxation.

Principle: Isolated strips of corpus cavernosum tissue are mounted in an organ bath and pre-contracted with an alpha-adrenergic agonist (e.g., phenylephrine). The relaxant effect of the test compound is then measured as a decrease in isometric tension.

Materials:

-

Human or animal (e.g., rabbit) corpus cavernosum tissue

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)

-

Test compound (Noracetildenafil)

-

Positive control (Sildenafil)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Dissect corpus cavernosum tissue into strips (e.g., 2 x 2 x 8 mm).

-

Mounting: Mount the tissue strips in organ bath chambers containing Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~2 g.

-

Contraction: Induce a submaximal contraction with phenylephrine (e.g., 10 µM).

-

Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of Noracetildenafil or sildenafil to the bath.

-

Data Recording: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction. Plot concentration-response curves and calculate EC50 values.

Conclusion

Noracetildenafil is a sildenafil analog with a modification that is likely to alter its pharmacological profile. Based on its structural similarity to sildenafil, it is predicted to be a PDE5 inhibitor. However, its potency, selectivity, and pharmacokinetic properties may differ significantly from those of sildenafil. Comprehensive in vitro and in vivo studies are required to fully characterize the pharmacological and toxicological profile of Noracetildenafil to understand its potential efficacy and safety. The experimental protocols provided in this guide offer a framework for such investigations. Researchers and drug development professionals should exercise caution when dealing with uncharacterized analogs like Noracetildenafil.

References

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Noracetildenafil: An In-depth Technical Guide to a Sildenafil Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noracetildenafil, also known as demethylhongdenafil, is a structural analog of sildenafil (B151), a well-established phosphodiesterase type 5 (PDE5) inhibitor. While sildenafil's pharmacological profile is extensively documented, noracetildenafil remains a less-characterized compound, primarily identified in the context of analytical screening for undeclared ingredients in counterfeit erectile dysfunction products. This technical guide provides a comprehensive overview of noracetildenafil, drawing comparisons with its parent compound, sildenafil. Due to the limited publicly available data on noracetildenafil, this document will focus on its chemical identity and analytical detection, while utilizing the extensive data on sildenafil as a reference for its presumed mechanism of action and potential pharmacological properties. This guide aims to serve as a foundational resource for researchers interested in the further investigation of this and other sildenafil analogs.

Introduction

Sildenafil, the first orally active selective inhibitor of phosphodiesterase type 5 (PDE5), revolutionized the treatment of erectile dysfunction. Its success spurred the development of other PDE5 inhibitors and, concurrently, led to the emergence of numerous undeclared structural analogs in the market. Noracetildenafil is one such analog, sharing the core pyrazolopyrimidinone (B8486647) structure of sildenafil. Understanding the subtle structural modifications and their potential impact on efficacy, selectivity, and safety is a critical area of research in medicinal chemistry and drug development.

This guide will delineate the known chemical properties of noracetildenafil, present available analytical data, and provide a detailed comparative analysis with sildenafil, covering its mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties

Noracetildenafil is structurally similar to sildenafil, with a key modification in the N-desmethylation of the piperazine (B1678402) ring.

Table 1: Chemical and Physical Properties of Noracetildenafil and Sildenafil

| Property | Noracetildenafil | Sildenafil |

| Formal Name | 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |

| Synonym(s) | Demethylhongdenafil | UK-92480 |

| Molecular Formula | C₂₄H₃₂N₆O₃ | C₂₂H₃₀N₆O₄S |

| Molecular Weight | 452.6 g/mol | 474.58 g/mol |

| CAS Number | 949091-38-7 | 139755-83-2 |

Mechanism of Action: The PDE5 Signaling Pathway

Noracetildenafil is presumed to act as a PDE5 inhibitor, mirroring the mechanism of sildenafil. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation and vasodilation.

Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation. This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection.

PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signaling cascade. By inhibiting PDE5, compounds like sildenafil and, presumably, noracetildenafil, prevent the degradation of cGMP, leading to its accumulation and a sustained erectile response.

Figure 1. The Nitric Oxide/cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.

Quantitative Data: PDE5 Inhibition

Table 2: In Vitro PDE5 Inhibitory Activity

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Noracetildenafil | PDE5 | Data Not Available | - |

| Sildenafil | PDE5 | 3.5 - 5.22 | --INVALID-LINK-- |

Note: The IC50 values for sildenafil can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of noracetildenafil are not publicly available. Therefore, this section provides representative protocols for the synthesis of sildenafil and a common in vitro PDE5 inhibition assay, which could be adapted for the study of noracetildenafil.

Synthesis of Sildenafil (Illustrative Pathway)

The synthesis of sildenafil involves a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol, researchers should refer to established chemical synthesis literature.

Figure 2. Generalized workflow for the synthesis of sildenafil.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This is a common high-throughput screening method to determine the IC50 of PDE5 inhibitors.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, the resulting product is captured by a binding agent, forming a large, slowly rotating complex that emits a high polarization signal. Inhibitors prevent this hydrolysis, resulting in a low polarization signal.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., noracetildenafil, sildenafil) in DMSO.

-

Perform serial dilutions to obtain a range of concentrations.

-

Prepare recombinant human PDE5A1 enzyme, a fluorescently labeled cGMP substrate, and a binding agent in an appropriate assay buffer.

-

-

Assay Procedure:

-

Add the test compound dilutions to the wells of a microplate.

-

Add the PDE5A1 enzyme and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescent cGMP substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding the binding agent.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a microplate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Figure 3. Workflow for a Fluorescence Polarization (FP) based PDE5 inhibition assay.

Pharmacokinetics

No specific pharmacokinetic data for noracetildenafil is currently available. The pharmacokinetic profile of sildenafil is well-characterized and is presented here as a reference.

Table 3: Pharmacokinetic Parameters of Sildenafil (Oral Administration)

| Parameter | Value |

| Bioavailability | ~41% |

| Time to Peak Plasma Concentration (Tmax) | ~60 minutes |

| Plasma Protein Binding | ~96% |

| Metabolism | Primarily hepatic (CYP3A4 major, CYP2C9 minor) |

| Major Metabolite | N-desmethyl sildenafil (active) |

| Elimination Half-life | 3-5 hours |

| Excretion | Primarily in feces (~80%) and urine (~13%) as metabolites |

Analytical Data

Noracetildenafil has been identified and quantified in illicit products using advanced analytical techniques. The study by Lee et al. (2013) provides key analytical parameters for its detection by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[1]

Table 4: Analytical Parameters for Noracetildenafil Detection by LC-ESI-MS/MS

| Parameter | Value |

| Limit of Detection (LOD) | 0.004 - 0.455 ng/mL |

| Limit of Quantification (LOQ) | 0.012 - 1.5 ng/mL |

Source: Lee et al., J Pharm Biomed Anal. 2013 Sep;83:171-8.[1]

Conclusion and Future Directions

Noracetildenafil is a sildenafil analog with a confirmed chemical structure but a largely uncharacterized pharmacological profile. Its presence in counterfeit products highlights the need for robust analytical methods for the detection of such undeclared substances. For the scientific and drug development community, noracetildenafil represents an opportunity to investigate the structure-activity relationships of pyrazolopyrimidinone-based PDE5 inhibitors.

Future research should focus on:

-

Synthesis and Purification: Development of a reliable and scalable synthesis protocol for noracetildenafil to enable further pharmacological studies.

-

In Vitro Characterization: Determination of the IC50 of noracetildenafil for PDE5 and other PDE isoforms to assess its potency and selectivity.

-

In Vivo Studies: Evaluation of the pharmacokinetic and pharmacodynamic properties of noracetildenafil in animal models to understand its absorption, distribution, metabolism, excretion, and efficacy.

-

Safety and Toxicology: Assessment of the potential adverse effects and toxicological profile of noracetildenafil.

By filling these knowledge gaps, the scientific community can gain a more complete understanding of this sildenafil analog and its potential implications for public health and future drug design.

References

Preliminary In-Vitro Studies of Noracetildenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noracetildenafil, also known as Demethylhongdenafil, is a sildenafil (B151) analogue identified as a phosphodiesterase type 5 (PDE5) inhibitor. As a structural derivative of a well-characterized compound, its in-vitro properties are of significant interest for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core in-vitro methodologies and expected pharmacological profile of Noracetildenafil. Due to the limited availability of specific in-vitro data for Noracetildenafil in publicly accessible literature, this guide leverages the extensive data available for its parent compound, sildenafil, to present a representative technical framework. The content herein details the fundamental signaling pathways, experimental protocols for assessing PDE5 inhibition, and a structured presentation of expected quantitative data.

Introduction

Noracetildenafil is a compound structurally related to sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in various physiological processes, including smooth muscle relaxation.[2][3] The inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing the effects of NO. This mechanism of action is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[4][5]

Given its structural similarity to sildenafil, Noracetildenafil is presumed to exert its effects through the same mechanism. Preliminary in-vitro evaluation is a critical first step in characterizing its pharmacological profile, including its potency, selectivity, and mechanism of action. This guide outlines the essential in-vitro studies relevant to the preliminary assessment of Noracetildenafil.

Core Signaling Pathway: Nitric Oxide/cGMP

The primary mechanism of action of Noracetildenafil is the inhibition of PDE5 within the NO/cGMP signaling cascade. Understanding this pathway is fundamental to interpreting in-vitro data.

-

Initiation: The pathway is activated by the release of nitric oxide (NO) from endothelial cells or nitrergic nerve endings.

-

sGC Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).

-

cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).

-

Smooth Muscle Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately resulting in smooth muscle relaxation and vasodilation.

-

Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.[6]

-

Inhibition by Noracetildenafil: Noracetildenafil, like sildenafil, is expected to competitively inhibit PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP and an enhanced vasodilatory response in the presence of NO stimulation.

Quantitative Data Presentation

Precise and comparative quantitative data is crucial for evaluating the potency and selectivity of a new chemical entity. The following tables provide a template for presenting such data, populated with representative values for sildenafil and other PDE5 inhibitors due to the absence of specific data for Noracetildenafil.

Table 1: In-Vitro Potency (IC₅₀) of PDE5 Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a specific enzyme.

| Compound | Target Enzyme | IC₅₀ (nM) | Assay Method | Reference |

| Noracetildenafil | PDE5 | Data Not Available | - | - |

| Sildenafil | PDE5 | ~3.5 - 5.0 | Enzymatic Assay | [1][6] |

| Vardenafil | PDE5 | ~0.1 - 0.4 | Enzymatic Assay | [6] |

| Tadalafil | PDE5 | ~2.0 | Enzymatic Assay | [6] |

| Avanafil | PDE5 | ~4.3 - 5.2 | Enzymatic Assay | [6] |

| N-desmethylsildenafil | PDE5 | ~50% of Sildenafil's potency | Enzymatic Assay | [1] |